Potency Advantage Over Native PAR4 Tethered Ligand Peptide GYPGKF in Platelet Aggregation
In a head-to-head structure-activity analysis, AYPGKF-NH₂ (the active peptide backbone of the TFA salt) demonstrated approximately 10-fold greater potency than GYPGKF-NH₂, the native PAR4 tethered ligand sequence [1]. This potency advantage enables AYPGKF-NH₂ to elicit maximal responses comparable to those induced by thrombin, whereas GYPGKF-NH₂ produces submaximal activation at equivalent concentrations [1]. The quantitative difference is critical for assay design, as GYPGKF-NH₂ requires concentrations exceeding 50 µM to achieve observable aggregation, limiting its utility in antagonist screening [2].
| Evidence Dimension | Potency (fold-difference) |
|---|---|
| Target Compound Data | ~10-fold more potent than GYPGKF-NH₂ |
| Comparator Or Baseline | GYPGKF-NH₂ (native PAR4 tethered ligand peptide) |
| Quantified Difference | ~10-fold potency increase |
| Conditions | Human platelet aggregation assay; phosphoinositide hydrolysis in PAR4-expressing cells |
Why This Matters
Using AYPGKF-NH₂ TFA instead of GYPGKF-NH₂ ensures robust, physiologically relevant PAR4 activation at lower, experimentally tractable concentrations.
- [1] Faruqi TR, Weiss EJ, Shapiro MJ, Huang W, Coughlin SR. Structure-function analysis of protease-activated receptor 4 tethered ligand peptides. Determinants of specificity and utility in assays of receptor function. J Biol Chem. 2000;275(26):19728-19734. View Source
- [2] Yang J, et al. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay. Platelets. 2022. View Source
